Cas no 74695-25-3 (Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate)

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with methyl and carboxylate functional groups. Its structure confers unique electronic properties, making it valuable in organic synthesis and materials science. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. The thienopyridine scaffold is of interest in pharmaceutical research due to its potential bioactivity, particularly in medicinal chemistry applications. The compound’s stability and defined reactivity profile make it a versatile intermediate for constructing complex molecules. Its synthesis is optimized for high purity, ensuring reproducibility in research and industrial settings.
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate structure
74695-25-3 structure
Product Name:Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
CAS No:74695-25-3
MF:C11H11NO2S
MW:221.275541543961
MDL:MFCD18074423
CID:1025823
PubChem ID:12583414
Update Time:2025-06-13

Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
    • Methyl 2,4-dimethylthieno-[3,4-b]pyridine-7-carboxylate
    • Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate
    • W8228
    • METHYL 3,4-DIMETHYTHIENO[3,4-B]PYRIDINE-7-CARBOXYLATE
    • ST2413233
    • AX8223661
    • 74695-25-3
    • C76386
    • DTXSID20503366
    • MFCD18074423
    • DS-10684
    • CS-0080815
    • AKOS015920169
    • SCHEMBL25083582
    • Methyl2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
    • FT-0762361
    • Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
    • MDL: MFCD18074423
    • Inchi: 1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3
    • InChI Key: MJJKLJMKZKYIMP-UHFFFAOYSA-N
    • SMILES: S1C=C2C(C)=CC(C)=NC2=C1C(=O)OC

Computed Properties

  • Exact Mass: 221.05100
  • Monoisotopic Mass: 221.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 2.8

Experimental Properties

  • Boiling Point: 354.3±37.0°C at 760 mmHg
  • PSA: 67.43000
  • LogP: 2.69970

Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Security Information

Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
093708-250mg
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate
74695-25-3 95%
250mg
£133.00 2022-03-01
Fluorochem
093708-1g
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate
74695-25-3 95%
1g
£335.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M55950-1g
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
74695-25-3
1g
¥1666.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M55950-250mg
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
74695-25-3
250mg
¥666.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M55950-100mg
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
74695-25-3
100mg
¥446.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M892788-5g
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
74695-25-3 97%
5g
8,083.80 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HL025-1g
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
74695-25-3 97%
1g
2748.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HL025-250mg
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
74695-25-3 97%
250mg
1368CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HL025-100mg
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
74695-25-3 97%
100mg
658CNY 2021-05-08
eNovation Chemicals LLC
D238515-25g
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate
74695-25-3 95%
25g
$1690 2024-08-03

Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74695-25-3)Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
Order Number:A865821
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):583.0
Email:sales@amadischem.com

Additional information on Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate

Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] (CAS No. 74695-25-3): A Comprehensive Overview

Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] (CAS No. 74695-25-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound consists of a thiophene ring fused with a pyridine moiety, which is further substituted with methyl groups at the 2nd and 4th positions. This particular arrangement of functional groups contributes to the compound's distinct chemical properties and reactivity. The presence of the pyridine ring enhances its solubility in polar solvents, making it suitable for various biochemical assays and in vitro studies.

In recent years, there has been a growing interest in exploring the pharmacological potential of thiophene-based compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] aligns well with this trend, as it combines the favorable properties of both thiophene and pyridine derivatives.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. The thiophene ring can engage with specific binding sites on enzymes and receptors, while the pyridine moiety provides additional points of interaction. This dual functionality makes Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] an attractive scaffold for designing novel therapeutic agents.

Recent studies have highlighted the potential of this compound in modulating key biological pathways associated with various diseases. For instance, researchers have observed that derivatives of thiophene-pyridine hybrids can inhibit the activity of enzymes involved in inflammation and oxidative stress. These findings suggest that Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] may have therapeutic benefits in conditions such as arthritis and neurodegenerative disorders.

The synthesis of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the thiophene-pyridine core through cyclization reactions, followed by functional group modifications to introduce the methyl groups at the appropriate positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.

The analytical characterization of this compound has been thoroughly investigated using various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, while mass spectrometry confirms its molecular weight and fragmentation patterns. X-ray crystallography has also been utilized to determine the precise three-dimensional structure of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate], which is crucial for understanding its interactions with biological targets.

In conclusion, Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for further exploration in drug discovery. As research continues to uncover new therapeutic applications for thiophene-based compounds, Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] is poised to play a pivotal role in developing innovative treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74695-25-3)Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
A865821
Purity:99%
Quantity:5g
Price ($):583.0
Email